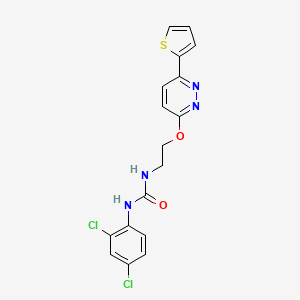

1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea

Description

1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea is a synthetic urea derivative featuring a 2,4-dichlorophenyl group and a pyridazine-thiophene ether substituent. Urea-based compounds are widely explored in medicinal and agrochemical research due to their ability to engage in hydrogen bonding and modulate biological targets . The dichlorophenyl moiety is common in fungicides and pharmaceuticals, as seen in compounds like propiconazole (a triazole fungicide) and SB705498 (a TRPV1 antagonist) . The pyridazine-thiophene ether chain in this compound may enhance lipophilicity and influence receptor binding, distinguishing it from simpler urea derivatives.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-3-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2S/c18-11-3-4-13(12(19)10-11)21-17(24)20-7-8-25-16-6-5-14(22-23-16)15-2-1-9-26-15/h1-6,9-10H,7-8H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIVSSBMTIFICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the dichlorophenyl intermediate, followed by the introduction of the thiophenyl-pyridazinyl group. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate or amine derivative. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The dichlorophenyl and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Its chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary, but they often include key signaling cascades and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Chains : The pyridazine-thiophene ether in the target compound may offer greater conformational flexibility than the rigid imidazopyridinyl group in ’s analogue, influencing pharmacokinetic properties like solubility .

- Thioether vs. Ether Linkages : Compound 7n () uses a thioether bridge, which increases metabolic stability compared to the oxygen-based ether in the target compound .

Physicochemical Properties

- Hydrogen-Bonding Capacity : The urea carbonyl and NH groups enable strong hydrogen bonding, a trait shared with analogues like SB705498, which is critical for target engagement .

Biological Activity

The compound 1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is . Its structure features a dichlorophenyl group, a thiophenyl moiety, and a pyridazinyl unit connected through ether linkages. The synthesis typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:

- Formation of the pyridazine core.

- Introduction of the thiophenyl group via nucleophilic substitution.

- Coupling with the dichlorophenyl unit to yield the final product.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | G2/M phase cell cycle arrest |

| HeLa (Cervical) | 9.8 | Inhibition of DNA synthesis |

Antimicrobial Activity

In addition to anticancer effects, this compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

The biological activity of 1-(2,4-Dichlorophenyl)-3-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)urea can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell growth and survival.

- DNA Interaction : It has been shown to intercalate with DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

-

In Vivo Studies : A recent study evaluated the efficacy of this compound in a murine model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

- Tumor Volume Reduction : From to post-treatment over four weeks.

- Combination Therapy : Research has also explored the use of this compound in combination with conventional chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.